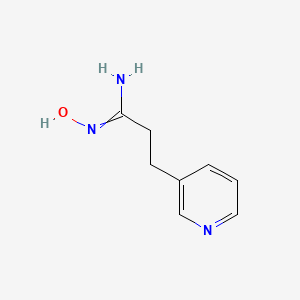

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Description

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide is an amidoxime derivative featuring a pyridine ring at the third position of a propanimidamide backbone. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.20 g/mol (inferred from structural analogues in ). The compound’s structure includes a hydroxylamine (N'-hydroxy) group and a pyridin-3-yl moiety, which confer unique electronic and steric properties.

Properties

CAS No. |

201546-79-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N'-hydroxy-3-phenylpropanimidamide |

InChI |

InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |

InChI Key |

SNEQBGRXVNQPKZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCC(=NO)N |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemical Properties and Structure

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide has the chemical formula C₉H₁₃N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a hydroxylamine functional group and a pyridine moiety, which may contribute to its biological activity and versatility in organic synthesis.

Pharmacological Applications

-

Antiplasmodial Activity :

- Recent studies have identified compounds structurally similar to this compound as part of a new class of antiplasmodial agents. These compounds demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values in the nanomolar range . The most potent derivatives showed low cytotoxicity in human cell lines and promising in vivo efficacy in mouse models, suggesting potential for developing new antimalarial therapies.

-

Biological Activity :

- The compound's structural attributes suggest it may exhibit various biological activities. Compounds with similar structures have shown promise in anti-inflammatory and antimicrobial applications. This indicates that this compound could be further explored for its pharmacological properties.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Amidoxime Formation : Utilizing amidoxime chemistry can stabilize hydroxylamine compounds against decomposition, enhancing the yield and purity of the target compound .

- Pyridine Derivatives : The incorporation of pyridine rings into the synthesis pathway is crucial, as these structures are often linked to enhanced biological activity in medicinal chemistry .

Case Studies and Research Findings

-

Antimalarial Research :

- A study highlighted the effectiveness of 3-hydroxypropanamidines as antiplasmodial agents, with specific attention to their mechanism of action involving inhibition of heme detoxification pathways in P. falciparum . This suggests that this compound may share similar mechanisms, warranting further investigation.

-

Potential for Drug Development :

- Given the structural similarities to known pharmacologically active compounds, there is a strong basis for exploring this compound as a lead compound for drug development. Its unique properties could be harnessed to create new therapeutic agents targeting various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Properties |

|---|---|---|

| 3-Hydroxy-N-(pyridin-2-yl)propanamide | C₁₁H₁₂N₂O₂ | Potential anti-inflammatory effects |

| 2-Hydroxy-N-(pyridin-4-yl)propanamidoxime | C₁₁H₁₃N₃O₂ | Antimicrobial properties |

| This compound | C₉H₁₃N₃O | Antiplasmodial activity |

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound that may contribute to its distinct biological activities and applications.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Analogues

N'-Hydroxy-3-(2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)propanimidamide (Compound 16)

- Structure : Differs by additional 4-methylpiperidinyl and trifluoromethyl substituents on the pyridine ring.

- Properties : Synthesized in 38% yield as a pale yellow oil (1H NMR: δ 7.57–0.99) .

N′-Hydroxy-2-(3-pyridinyl)ethanimidamide

Piperidine/Piperazine Derivatives

N'-hydroxy-3-(piperidin-1-yl)propanimidamide

- Structure : Replaces pyridine with a piperidine ring. Molecular formula C₈H₁₇N₃O (MW 171.25 g/mol) .

- Properties: SMILES string C1CCN(CC1)CCC(=NO)N suggests greater conformational flexibility.

- Key Differences : Piperidine’s aliphatic nitrogen increases basicity (pKa ~11) compared to pyridine’s aromatic nitrogen (pKa ~5), altering solubility and bioavailability.

(1Z)-N'-Hydroxy-3-(4-methyl-1-piperazinyl)propanimidamide

Pyrazole and Heterocyclic Analogues

N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

- Structure : Pyrazole ring with trifluoromethyl and methyl substituents. Molecular formula C₈H₁₁F₃N₄O (MW 236.20 g/mol); 95% purity .

- The trifluoromethyl group improves metabolic resistance.

N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide

Sulfur-Containing Analogues

(Z)-2-(tert-Butyldimethylsilyloxy)-N'-hydroxy-3-(4-methoxyphenethylthio)propanimidamide (38b)

- Structure : Includes a tert-butyldimethylsilyloxy (TBS) protecting group and a methoxyphenethylthio chain.

- Properties : 64% yield; colorless oil. NMR data (δ 7.11–0.09) confirms stereochemistry .

- Key Differences : The TBS group enhances stability during synthesis, while the thioether linkage may influence redox properties.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Functional Group Impact

Biological Activity

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its ability to interact with biological macromolecules due to the presence of nitrogen atoms. The compound's structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Nitrogen-containing heterocycles are known for their ability to form hydrogen bonds with DNA, which can lead to anti-cancer effects by disrupting replication processes .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .

Antimicrobial Activity

A study evaluating derivatives of pyridine found that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.02 mM against pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus. This suggests that this compound may also possess similar antimicrobial efficacy.

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.